molecular formula C12H15N3O2S B7498231 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide

Cat. No.: B7498231
M. Wt: 265.33 g/mol
InChI Key: IBFJFDXBQFEVIS-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide typically involves the condensation of 6-ethoxy-1H-benzimidazole-2-thiol with N-methylacetamide under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up the reaction in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial survival, such as tRNA (Guanine37-N1)-methyltransferase (TrmD). This inhibition disrupts protein synthesis, leading to bacterial cell death . In anticancer research, the compound may interfere with DNA replication and repair mechanisms, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-17-8-4-5-9-10(6-8)15-12(14-9)18-7-11(16)13-2/h4-6H,3,7H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFJFDXBQFEVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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